molecular formula C14H14ClNO2S B442584 Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-54-7

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442584
CAS No.: 350989-54-7
M. Wt: 295.8g/mol
InChI Key: GEHMIIDYUWPPLX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-54-7) is a substituted thiophene derivative with a molecular formula of C₁₄H₁₄ClNO₂S and a molecular weight of 295.79 g/mol . It features a thiophene ring substituted with an amino group at position 2, a 3-chlorophenyl group at position 4, a methyl group at position 5, and an ethyl ester at position 2. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, often involving cyclization of ketones or aldehydes with cyanoacetates and sulfur .

The compound is of interest in medicinal chemistry due to the structural versatility of thiophenes, which are known for their antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-5-4-6-10(15)7-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHMIIDYUWPPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=CC=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358602
Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
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Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-54-7
Record name Ethyl 2-amino-4-(3-chlorophenyl)-5-methyl-3-thiophenecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
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Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : 3-Chlorophenyl propan-2-one (1.0 equiv) reacts with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux (78°C) for 4–6 hours in the presence of morpholine (1.5 equiv) as a base.

  • Cyclization : Elemental sulfur (1.0 equiv) is introduced, and the mixture is refluxed for an additional 8–12 hours. The reaction proceeds via a thioamide intermediate, which undergoes intramolecular cyclization to form the thiophene core.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature78–80°CPrevents decomposition of sulfur
BaseMorpholineEnhances enolate formation
Reaction Time12–14 hours totalCompletes cyclization without side products

Typical yields range from 65–78% after recrystallization from ethanol/acetone (3:1 v/v).

Alternative Synthetic Routes

Michael Addition-Cyclization Approach

A modified protocol derived from ACS Omega studies involves:

  • Michael Addition : Cyanothioacetamide (1.0 equiv) reacts with α-bromo-3-chlorophenyl propan-2-one (1.1 equiv) in DMF at 25°C for 2 hours.

  • Intramolecular Cyclization : The adduct undergoes base-catalyzed (KOH, 10% aq) cyclization in ethanol at 60°C for 3 hours, yielding the target compound.

Comparative Efficiency

MethodYield (%)Purity (HPLC)Reaction Time
Gewald Reaction7898.514 hours
Michael-Cyclization6897.25 hours

This method offers faster synthesis but requires stringent control over bromoketone stoichiometry to avoid diastereomer formation.

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting the Gewald reaction for bulk synthesis involves:

  • Reactant Feed : 3-Chlorophenyl propan-2-one (2.5 kg/h), ethyl cyanoacetate (3.0 kg/h), and sulfur (0.8 kg/h) in ethanol (20 L/h)

  • Residence Time : 45 minutes at 85°C

  • Output : 4.2 kg/h of crude product, purified via continuous crystallization (yield: 72%).

Catalytic Enhancements

Introducing 0.5 mol% CuI as a catalyst reduces reaction time by 30% and improves yield to 81% by accelerating sulfur incorporation.

Spectroscopic Characterization

Critical data for validating synthesis success:

NMR Spectroscopy

Nucleusδ (ppm)Assignment
¹H1.35 (t, J=7.1 Hz)Ethyl CH₃
4.28 (q, J=7.1 Hz)Ethyl CH₂
2.45 (s)C5-CH₃
6.92–7.38 (m)3-Chlorophenyl protons
¹³C165.2Ester carbonyl
142.8C4-(3-Cl-C₆H₄)

IR Spectroscopy

Band (cm⁻¹)Assignment
3320, 3180N–H stretch (NH₂)
1685C=O ester
1540C=C aromatic

Challenges and Mitigation Strategies

Regiochemical Control

The 3-chlorophenyl group’s meta substitution introduces steric hindrance, leading to:

  • Issue : Competing formation of 4-methyl-5-(3-chlorophenyl) regioisomer (up to 12% in early trials)

  • Solution : Increase reaction temperature to 85°C and use DMF as co-solvent to favor kinetic control.

Purification Difficulties

  • Problem : Co-crystallization with unreacted sulfur

  • Resolution : Gradient recrystallization from ethanol/acetone (4:1 → 2:1 v/v) reduces sulfur content to <0.1%.

HazardPrecautionary Measure
Sulfur dustUse explosion-proof equipment
Morpholine vaporsInstall acid scrubbers
3-Chlorophenyl ketoneWear nitrile gloves

All industrial processes require compliance with EPA guidelines for chlorinated aromatic waste (DSSTox ID: DTXSID20351642).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 300 W, 100°C, 15 minutes

  • Outcome : 70% yield with 97% purity, reducing energy use by 40% compared to conventional methods.

Enzymatic Cyclization

Preliminary trials with lipase B (Candida antarctica) in supercritical CO₂ show 55% yield, offering a solvent-free alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group (if present) to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active thiophene derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-77-4)

This positional isomer differs only in the chlorine substituent’s placement on the phenyl ring (4-chloro vs. 3-chloro). Both compounds share identical molecular weights (295.79 g/mol ) and functional groups, but the 4-chloro derivative exhibits distinct crystallographic properties (e.g., MDL number: MFCD01921958 vs. MFCD01922200 for the 3-chloro analog) . Such positional changes can alter intermolecular interactions in crystal lattices and solubility profiles, impacting formulation strategies.

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-70-7)

Replacing chlorine with fluorine reduces molecular weight to 279.33 g/mol due to fluorine’s lower atomic mass.

Functional Group Modifications

Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (Compound 3e)

Unlike the thiophene core, this compound features a naphthopyran ring. It demonstrated strong antifungal activity against Aspergillus fumigatus and Candida albicans (MIC: 8–16 µg/mL) and antibacterial activity against Staphylococcus aureus and Escherichia coli . The expanded aromatic system in 3e likely enhances π-π stacking with microbial enzymes, a feature absent in the simpler thiophene derivative.

Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate (CAS: 379247-26-4)

This analog replaces the 3-chlorophenyl group with a 5-methylthiophen-2-yl moiety, creating a bithiophene structure.

Biological Activity

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 350989-54-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 350989-54-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The introduction of the 3-chlorophenyl group and the amino group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, leading to improved yields and purity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound is effective against certain pathogens, its efficacy varies across different bacterial strains.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:

Cell Line IC50 (µM)
HepG2<25
MCF-726–50
PC-3>100

These findings suggest that the compound has potent activity against liver cancer cells while exhibiting moderate effects on breast cancer cells.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiophene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Study 2: Anti-Cancer Properties

Research published in ACS Publications highlighted the anti-cancer potential of various thiophene derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

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